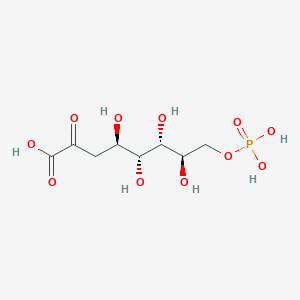
3-deoxy-8-O-phosphono-D-manno-oct-2-ulosonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-phospho-3-deoxy-D-manno-oct-2-ulosonic acid is a ketoaldonic acid phosphate consisting of 3-deoxy-D-manno-oct-2-ulosonic acid having a phospho group at the 8-position. It has a role as an Escherichia coli metabolite. It is a conjugate acid of an 8-phosphonato-3-deoxy-D-manno-oct-2-ulosonate(3-).
Wissenschaftliche Forschungsanwendungen
Bioisosteric Applications in Drug Design
3-Deoxy-8-O-phosphono-D-manno-oct-2-ulosonic acid, also known as Kdo, has been explored in the context of bioisosteric applications in drug design. Tetrazole derivatives of Kdo have been developed as bioisosteres, which are compounds that can mimic the biological effects of another while differing in structure. These derivatives have been found to potentially improve biological activity and pharmacokinetics in drug applications (Riedl & Schmid, 2018).
Enzymatic and Structural Studies
Kdo has been subject to enzymatic and structural studies, particularly with its involvement in the biosynthesis pathway. The enzyme YrbI, which hydrolyzes KDO 8-phosphate to KDO and inorganic phosphate, has been crystallized for structural analysis. This provides insights into the function and structure of enzymes involved in Kdo biosynthesis, contributing to our understanding of bacterial metabolism and potential drug targets (Park et al., 2015).
Glycosylation Chemistry
Significant progress has been made in the glycosylation chemistry of Kdo. This includes advancements in yield, selectivity, and suppression of side reactions. These developments are crucial in the synthesis of oligosaccharides containing Kdo, which are important in the study of bacterial lipopolysaccharides and potential antibiotic targets (Kosma, 2016).
Bacterial Glycopolymers
Kdo also plays a significant role in the chemistry and biochemistry of bacterial glycopolymers. It's a key component in lipopolysaccharides of Gram-negative bacteria, linking carbohydrate portions to lipid moieties. Understanding the role of Kdo in these structures contributes to our knowledge of bacterial pathogenesis and the development of antibacterial strategies (Knirel et al., 2003).
Synthesis and Applications in Antibacterial Research
Further studies focus on the synthesis of Kdo and its analogs, exploring their potential applications in antibacterial research. This includes the development of methodologies for constructing Kdo-containing compounds, which are significant in understanding bacterial cell wall structures and devising new antibacterial agents (Banaszek & Młynarski, 2005).
Bacterial Endotoxin Studies
Kdo is integral to bacterial endotoxin (LPS) studies, where it connects the carbohydrate part of LPS to lipid A. The variability in Kdo units and their connections leads to structural diversity in endotoxins, crucial for understanding bacterial viability and infection mechanisms (Lodowska et al., 2013).
Plant Cell Wall Imaging
In plant biology, Kdo is used for cell wall imaging. Its presence in pectin, specifically rhamnogalacturonan-II (RG-II), allows for specific labeling and study of plant cell wall structure and dynamics, providing insights into plant growth and development (Dumont et al., 2016).
Eigenschaften
Molekularformel |
C8H15O11P |
|---|---|
Molekulargewicht |
318.17 g/mol |
IUPAC-Name |
(4R,5R,6R,7R)-4,5,6,7-tetrahydroxy-2-oxo-8-phosphonooxyoctanoic acid |
InChI |
InChI=1S/C8H15O11P/c9-3(1-4(10)8(14)15)6(12)7(13)5(11)2-19-20(16,17)18/h3,5-7,9,11-13H,1-2H2,(H,14,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1 |
InChI-Schlüssel |
RTNBXJBOAIDPME-SHUUEZRQSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O)C(=O)C(=O)O |
SMILES |
C(C(C(C(C(COP(=O)(O)O)O)O)O)O)C(=O)C(=O)O |
Kanonische SMILES |
C(C(C(C(C(COP(=O)(O)O)O)O)O)O)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


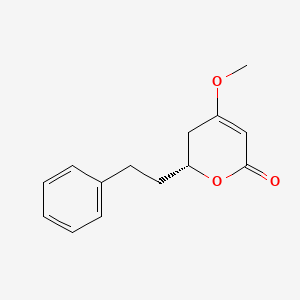
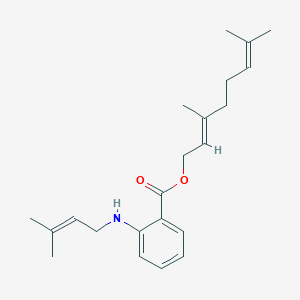
![(1R,8S,10aS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol](/img/structure/B1252548.png)
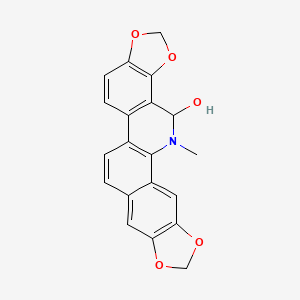

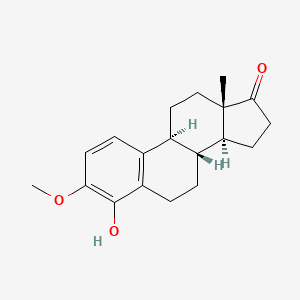


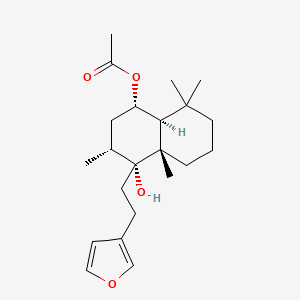
![[(1S,2S)-1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1252562.png)

![[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] tetradecanoate](/img/structure/B1252566.png)
![N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N,2-dimethylpropane-1-sulfonamide](/img/structure/B1252567.png)

